molecular formula C7H7FO3 B13435310 [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate

Cat. No.: B13435310
M. Wt: 158.13 g/mol
InChI Key: VFXIVYNQJSZOND-YFKPBYRVSA-N
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Description

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is a fluorinated cyclopentenone derivative characterized by a five-membered cyclopentene ring with a ketone group at position 4, a fluorine atom at position 3, and an acetate ester at the chiral (1R) position. This compound’s structure combines the reactivity of an α,β-unsaturated ketone (cyclopentenone) with the metabolic stability imparted by fluorine substitution.

Properties

Molecular Formula

C7H7FO3

Molecular Weight

158.13 g/mol

IUPAC Name

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C7H7FO3/c1-4(9)11-5-2-6(8)7(10)3-5/h2,5H,3H2,1H3/t5-/m0/s1

InChI Key

VFXIVYNQJSZOND-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)C(=C1)F

Canonical SMILES

CC(=O)OC1CC(=O)C(=C1)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Findings

  • The reaction is typically performed in the presence of a rhodium catalyst such as [RhCl(COD)]2.
  • A basic additive like potassium hydroxide (KOH) is used.
  • Solvents such as methanol are common.
  • Temperature control is critical: ambient to mildly heated conditions (20–50 °C) are used to maximize yield and minimize side products.
  • Lower temperatures (~30 °C) favor higher yields of the desired 2,3-disubstituted product and reduce formation of undesired 2,3,4-trisubstituted side products.
  • Reaction times are optimized to prevent degradation or side reactions.

Yield and Side Products

Temperature (°C) Yield of 2,3-disubstituted product (%) Side product (2,3,4-trisubstituted) (%)
50 65 9
40 73 3
30 83 0

This data shows that maintaining the reaction at 30 °C with microwave irradiation can maximize the yield of the desired compound while minimizing side products.

Mechanistic Notes

  • Side products arise from elimination of the 4-oxy substituent, possibly via reactive precursors formed by degradation of the main product.
  • The process avoids the need for cryogenic temperatures, which are typical in conventional methods.

Acetylation to Form the Acetate Ester

The acetate group at the 1-position can be introduced by:

  • Acetylation of a hydroxyl group on the cyclopentene ring using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
  • Direct substitution if a suitable leaving group is present at the 1-position.

The acetylation step is generally straightforward and conducted under mild conditions to preserve stereochemistry.

Additional Notes on Synthetic Intermediates and Analogues

  • Related cyclopentenone derivatives have been synthesized using ring-closing metathesis, Grignard additions, and catalytic hydrogenation to build complex bicyclic or substituted systems.
  • Photochemical and base-mediated transformations can be used to modify related cyclopentene or cyclohexenone systems, but these are less directly related to the target compound.

Summary Table of Preparation Method Parameters

Step Reagents/Conditions Notes
Starting material 2-substituted-4-oxy-cyclopent-2-en-1-one Scaffold for conjugate addition
Metal-catalyzed conjugate addition [RhCl(COD)]2 catalyst, vinylboron reagent, KOH, methanol, 20–50 °C Asymmetric 1,4-addition introducing fluorine substituent
Temperature optimization 30 °C preferred Maximizes yield, minimizes side products
Acetylation Acetic anhydride or acetyl chloride, base Forms acetate ester at 1-position
Purification Chromatography, recrystallization Ensures stereochemical purity

Chemical Reactions Analysis

Types of Reactions

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate involves its interaction with specific molecular targets. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate, including acetate esters, fluorinated/oxygenated rings, or bicyclic frameworks:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Applications Reference
This compound C₇H₇FO₃ 158.13 Cyclopentenone, fluorine, acetate ester Potential synthetic intermediate N/A (Target)
4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate C₁₇H₁₄FN₂O₂ 300.31 Fluorophenol, pyrazole, acetate ester Pharmaceutical applications (unspecified)
Acetylshikonin C₁₈H₁₈O₆ 330.33 Naphthoquinone, acetate ester Cytotoxic, DNA topoisomerase inhibition
(-)-(1R,2R,5S)-Neomenthyl acetate C₁₂H₂₂O₂ 198.30 Cyclohexyl acetate, chiral substituents Antimicrobial, antioxidant
(3R,E)-1-((3aR,4R,5R,6aS)-2-oxo-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-yl acetate C₂₃H₃₄O₇ 434.51 Cyclopenta-furan, acetate ester, THP-protected Synthetic intermediate

Functional Group Analysis

  • Fluorine Substitution: The target compound and 4-fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate both feature fluorine atoms, enhancing metabolic stability and influencing electronic properties. However, the fluorine in the target is on a cyclopentenone ring, while in the latter, it is on a benzene ring .
  • Acetate Ester : All listed compounds contain acetate esters, which improve solubility and serve as prodrug moieties. For example, acetylshikonin’s acetate group is critical for its cytotoxicity .
  • Ring Systems: The cyclopentenone core of the target compound contrasts with the naphthoquinone in acetylshikonin and the cyclohexane in neomenthyl acetate. These differences significantly alter reactivity and biological interactions.

Physicochemical Properties

  • Boiling/Melting Points : Neomenthyl acetate (BP 229.1°C) and the target compound likely share moderate volatility due to acetate groups, though experimental data for the latter are unavailable .

Biological Activity

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C7H8O3
  • Molecular Weight : 140.1366 g/mol
  • CAS Number : 59995-48-1
  • Structure : The compound features a cyclopentene core with a fluorine substituent and an acetate group, which may influence its reactivity and interaction with biological targets.

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related cyclopentene derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with carboxylesterases (CEs), which play crucial roles in drug metabolism. A study demonstrated that certain acetate esters can modulate CE activity, impacting the pharmacokinetics of drugs metabolized by these enzymes .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research involving similar compounds has indicated that they can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various cyclopentene derivatives, including those structurally related to this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Case Study 2: Enzyme Interaction

In a laboratory setting, researchers evaluated the interaction of this compound with human carboxylesterases using fluorescence-based assays. The compound showed a competitive inhibition pattern, suggesting it could serve as a lead compound for designing inhibitors targeting these enzymes for therapeutic purposes .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionCompetitive inhibition of carboxylesterases
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate, and how can stereochemical control be achieved?

  • Methodological Answer : The synthesis of this compound likely involves stereospecific fluorination and acetylation steps. For example, fluorination at the C3 position of a cyclopentene precursor could use electrophilic fluorinating agents (e.g., Selectfluor®), followed by acetylation under mild conditions (e.g., acetic anhydride with catalytic DMAP). Chiral auxiliaries or enzymatic methods may ensure the (1R) configuration. Similar strategies are employed for structurally related cyclopentenyl acetates, such as [(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate, where optical rotation ([α]D) and GC purity (≥98%) are used to confirm stereochemistry .

Q. How can the stereochemical purity and enantiomeric excess of this compound be verified?

  • Methodological Answer : Chiral HPLC or GC with a chiral stationary phase (e.g., β-cyclodextrin derivatives) is recommended for enantiomeric separation. Optical rotation measurements (e.g., [α]D = -75° to -70° for related menthyl acetates) and NMR spectroscopy with chiral shift reagents can further validate purity . Polarimetry and X-ray crystallography (if crystalline derivatives are available) are also critical for absolute configuration determination .

Q. What analytical techniques are essential for characterizing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC or LC-MS under controlled pH (3–11) and temperature (25–60°C) can monitor degradation. For instance, related acetates exhibit stability in pH 3–11 buffers, with degradation products analyzed via mass fragmentation patterns. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while vapor pressure measurements (e.g., 12.200 Pa at 25°C for menthyl acetate) inform volatility .

Advanced Research Questions

Q. How does the fluorine substituent at C3 influence the electronic and steric properties of the cyclopentene ring in this compound?

  • Methodological Answer : Computational studies (DFT or molecular orbital theory) can quantify the electron-withdrawing effect of fluorine, which polarizes the ring and stabilizes the enone system. X-ray crystallography (e.g., bond angles and distances) and NMR coupling constants (e.g., 3JHF^3J_{HF} in 19F^{19}\text{F}-NMR) reveal steric and electronic perturbations. Comparative studies with non-fluorinated analogs, such as [(1R)-4-oxocyclopent-2-en-1-yl] acetate, highlight fluorine's impact on reactivity and conformation .

Q. What in vitro models are suitable for studying the biological interactions of this compound with cellular receptors?

  • Methodological Answer : Olfactory receptor assays (e.g., calcium imaging or cAMP assays) are effective, as structurally similar acetates like (1R)-(−)-menthyl acetate modulate olfactory GPCRs. Cell lines expressing recombinant receptors (e.g., HEK293T) can screen for activation or inhibition. Molecular docking simulations predict binding affinities, validated via site-directed mutagenesis of key receptor residues .

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

  • Methodological Answer : Low-temperature reaction conditions (<0°C) and non-polar solvents (e.g., hexane) reduce racemization. Enzymatic acetylation using lipases (e.g., Candida antarctica Lipase B) ensures stereoretention. Continuous-flow reactors minimize exposure to racemization-inducing factors (e.g., heat, acidic/basic conditions). Process analytical technology (PAT) tools monitor enantiomeric excess in real-time .

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